tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, a bromopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 5-bromopyridine-3-carboxylic acid.
Coupling Reaction: The carboxylic acid group of 5-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Amide Bond: The activated carboxylic acid reacts with tert-butyl piperidine-1-carboxylate to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound, potentially including pyridine N-oxides.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used in studies investigating the biological activity of pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Binding to Molecular Targets: The compound can interact with specific proteins or enzymes, modulating their activity.
Pathway Involvement: It may influence biochemical pathways by inhibiting or activating key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a bromophenyl group instead of a bromopyridine.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
tert-Butyl 4-((5-bromopyridin-3-yl)carbamoyl)piperidine-1-carboxylate is unique due to the presence of the bromopyridine moiety, which can participate in specific interactions and reactions not possible with other similar compounds. This makes it valuable for targeted synthesis and applications in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 4-[(5-bromopyridin-3-yl)carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-6-4-11(5-7-20)14(21)19-13-8-12(17)9-18-10-13/h8-11H,4-7H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPODZBSSCSGJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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